7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)-
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Overview
Description
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to cyclization to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103): Known for its antitumor activity.
6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one: Another quinoline derivative with distinct structural features.
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 6-(2-thienyl)- stands out due to its unique thienyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
128404-80-8 |
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Molecular Formula |
C20H11NOS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C20H11NOS/c22-20-13-7-2-1-6-12(13)17-14-8-3-4-9-15(14)21-19(18(17)20)16-10-5-11-23-16/h1-11H |
InChI Key |
MRYJZGFSTHJFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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